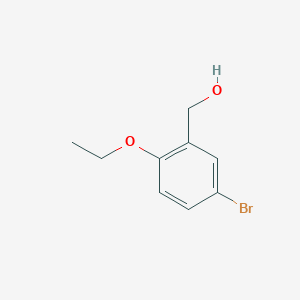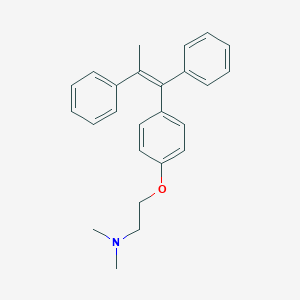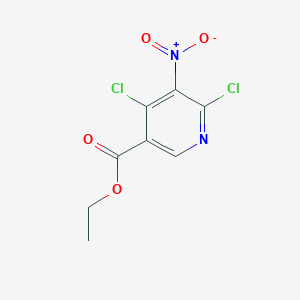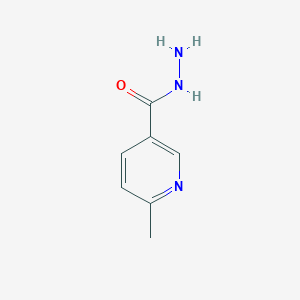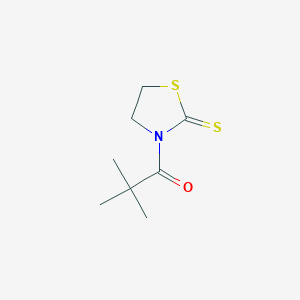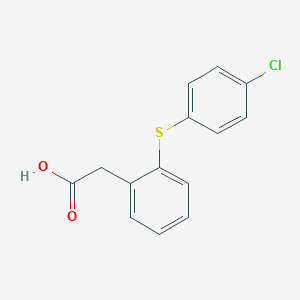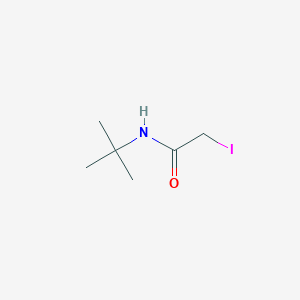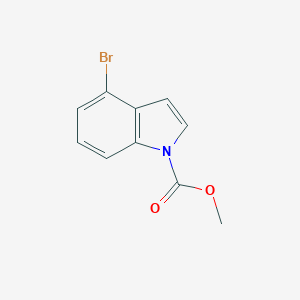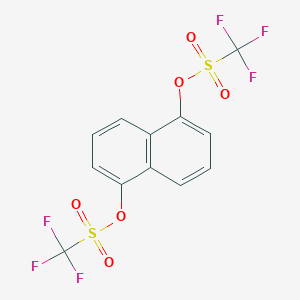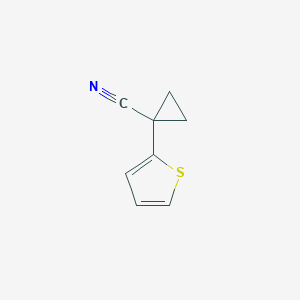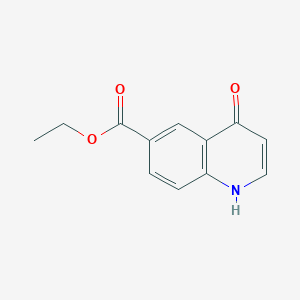
Ethyl 4-hydroxyquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxyquinoline-6-carboxylate, also known as ethyl 6-hydroxyquinoline-4-carboxylate or EHQC, is a heterocyclic organic compound that belongs to the class of quinoline derivatives. EHQC is widely used in scientific research due to its broad range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
作用机制
The mechanism of action of EHQC is not fully understood, but it is believed to involve multiple pathways. EHQC has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and interfering with DNA replication. In addition, EHQC has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. Furthermore, EHQC has been demonstrated to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues.
生化和生理效应
EHQC has been shown to have various biochemical and physiological effects in vitro and in vivo. EHQC has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. Moreover, EHQC has been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. Additionally, EHQC has been shown to reduce the levels of serum glucose and cholesterol in diabetic rats, indicating its potential therapeutic value in the treatment of diabetes and hyperlipidemia.
实验室实验的优点和局限性
EHQC has several advantages for lab experiments, including its broad range of biological activities, low toxicity, and ease of synthesis. However, EHQC also has some limitations, such as its poor solubility in water and its instability under acidic conditions. Therefore, it is important to optimize the experimental conditions for each specific application to ensure the best results.
未来方向
There are several future directions for the research and development of EHQC. One potential direction is to investigate the potential use of EHQC as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to explore the structure-activity relationship of EHQC and its derivatives to identify more potent and selective compounds. Moreover, the development of novel synthetic methods for EHQC and its derivatives could lead to more efficient and cost-effective production. Additionally, the application of EHQC in nanotechnology and drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, EHQC is a promising compound with a broad range of biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of EHQC could lead to significant advancements in the field of medicinal chemistry and drug discovery.
合成方法
EHQC can be synthesized by the condensation reaction of Ethyl 4-hydroxyquinoline-6-carboxylate acetoacetate and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid with a melting point of 192-194°C.
科学研究应用
EHQC has been extensively studied for its biological activities, including antimicrobial, antitumor, and antioxidant properties. EHQC has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. In addition, EHQC has been found to possess significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, EHQC has been demonstrated to have strong antioxidant activity, which can protect cells from oxidative stress and damage.
属性
IUPAC Name |
ethyl 4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXAEIHROLMFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576699 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyquinoline-6-carboxylate | |
CAS RN |
148018-33-1 |
Source


|
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

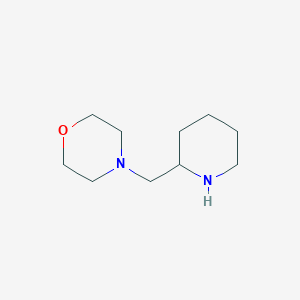

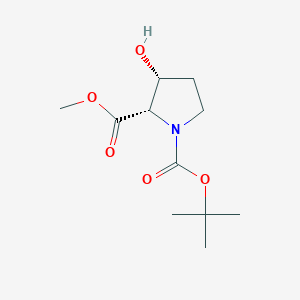
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
